molecular formula C9H7N3O3 B15311520 5-(2-Nitrophenyl)oxazol-2-amine

5-(2-Nitrophenyl)oxazol-2-amine

Cat. No.: B15311520
M. Wt: 205.17 g/mol
InChI Key: GUYGDNHNUVQRGN-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of the nitrophenyl group at the 5-position of the oxazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . This method allows for the formation of the oxazole ring through a [3+2] cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Nitrophenyl)oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)oxazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The oxazole ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

5-(2-Nitrophenyl)oxazol-2-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-(2-nitrophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H7N3O3/c10-9-11-5-8(15-9)6-3-1-2-4-7(6)12(13)14/h1-5H,(H2,10,11)

InChI Key

GUYGDNHNUVQRGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)N)[N+](=O)[O-]

Origin of Product

United States

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